2,3-Dihydro-1,4-benzodioxin-2-ylmethyl acetate
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Overview
Description
Scientific Research Applications
Anti-inflammatory Properties
Researchers have synthesized carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit, demonstrating comparable anti-inflammatory potency to Ibuprofen in carrageenan-induced rat paw edema assays (Vazquez, Rosell, & Pujol, 1996).
Anticancer Potential
A study on the synthesis, characterization, and evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole revealed potential anticancer activities against breast cancer cell lines, suggesting its usefulness in developing new therapeutic agents (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Anti-diabetic Agents
A series of new 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides were synthesized and evaluated for their anti-diabetic potentials, displaying weak to moderate inhibitory activities against the α-glucosidase enzyme, indicating their potential as therapeutic agents for type-2 diabetes (Abbasi et al., 2023).
Photoluminescence in Material Science
In the realm of material science, a study demonstrated the synthesis of a photoluminescent metal-organic polymer constructed from trimetallic clusters and mixed carboxylates, exhibiting strong photoluminescence at room temperature. This showcases the application of 2,3-dihydro-1,4-benzodioxin derivatives in developing new luminescent materials (Chen et al., 2003).
Synthesis and Catalysis
The Cu2O-catalyzed tandem ring-opening/coupling cyclization process for synthesizing 2,3-dihydro-1,4-benzodioxins was explored, highlighting a novel method for preparing these compounds with moderate to good yields. This method facilitates the synthesis of aryl and aliphatic epoxides, contributing to advancements in organic synthesis techniques (Bao, Liu, Lv, & Qian, 2008).
Safety and Hazards
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-ylmethyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-8(12)13-6-9-7-14-10-4-2-3-5-11(10)15-9/h2-5,9H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLJWDWINWYFAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1COC2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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